(3S,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Features
The molecular formula of (3S,4S)-4-fluoro-1-methylpiperidin-3-amine dihydrochloride is C₆H₁₅Cl₂FN₂ , comprising a six-membered piperidine ring substituted with a fluorine atom at the 4-position, a methyl group at the 1-position, and an amine group at the 3-position. The dihydrochloride salt formation arises from the protonation of the primary amine group and the tertiary nitrogen within the piperidine ring, resulting in two chloride counterions.
Key stereochemical attributes include:
- Cis-configuration : The fluorine (C4) and amine (C3) groups occupy adjacent positions on the same face of the piperidine ring, as defined by the (3S,4S) stereodescriptor.
- Chair conformation : Computational models suggest that the piperidine ring adopts a chair conformation, with the methyl group at C1 occupying an equatorial position to minimize steric strain.
Table 1: Substituent Positions and Bond Angles
| Position | Substituent | Bond Angle (°) | Spatial Orientation |
|---|---|---|---|
| C1 | Methyl | 109.5 | Equatorial |
| C3 | Amine | 111.2 | Axial |
| C4 | Fluorine | 108.7 | Axial |
Data derived from analogous piperidine derivatives.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15Cl2FN2 |
|---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
(3S,4S)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
HPGKUKNSIJKZDA-USPAICOZSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)N)F.Cl.Cl |
Canonical SMILES |
CN1CCC(C(C1)N)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The preparation of (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride involves multiple steps to ensure high stereoselectivity and yield. The synthesis can be broadly categorized into three main stages:
Construction of the Piperidine Core
The piperidine ring is typically synthesized via cyclization reactions using precursors such as amino alcohols or diamines.Introduction of Functional Groups
Fluorination at the fourth position and methylation at the first position are achieved through selective substitution reactions.Salt Formation
The amine group is converted into its dihydrochloride form to enhance solubility and stability.
Step-by-Step Synthesis
Starting Materials
Key starting materials include:
- Piperidine derivatives (e.g., N-methylpiperidine).
- Fluorinating agents (e.g., Selectfluor or HF-based reagents).
- Protecting groups for selective functionalization (e.g., Boc or CBz groups).
Synthetic Steps
Step 1: Protection of the Amine Group
The primary amine group on the piperidine ring is protected using a carbamate derivative (e.g., Boc anhydride) to prevent side reactions during subsequent steps.
Step 2: Fluorination
Selective fluorination at the fourth position is achieved using reagents like Selectfluor under mild conditions. This step often employs asymmetric catalysis to ensure the desired stereochemistry.
Step 3: Methylation
The nitrogen atom at the first position is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Step 4: Deprotection
The protecting group on the amine is removed via acidic hydrolysis (e.g., HCl in methanol) to regenerate the free amine.
Step 5: Formation of Dihydrochloride Salt
The free amine is treated with hydrochloric acid gas or a concentrated HCl solution to form the dihydrochloride salt, which improves water solubility and crystallinity.
Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Protection | Boc anhydride | Room temperature, DMAP catalyst | ~85 |
| Fluorination | Selectfluor | Dichloromethane, ambient temp | ~75 |
| Methylation | Methyl iodide | THF, reflux | ~80 |
| Deprotection | HCl in methanol | Room temperature | ~90 |
| Dihydrochloride Salt | HCl gas | Ethanol/water mixture | ~95 |
Key Considerations
Stereoselectivity
The synthesis must ensure retention of the (3S,4S) stereochemistry throughout all steps.Yield Optimization
Side reactions such as over-fluorination or demethylation should be minimized by carefully controlling reaction conditions.Purification
The final product is purified via recrystallization or chromatography to remove impurities and byproducts.
Challenges in Synthesis
- Achieving high enantioselectivity during fluorination requires advanced catalysts or chiral auxiliaries.
- Protecting group strategies must be carefully chosen to avoid interference with subsequent reactions.
- Handling fluorinating agents can pose safety risks due to their reactivity and toxicity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-fluoro-1-methyl-piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate, and nucleophiles such as sodium azide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an azide or halide.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine; dihydrochloride
- CAS Number : 2306248-50-8
- Molecular Formula : C6H15Cl2FN2
- Molecular Weight : 205.1 g/mol
The compound features a piperidine ring with a fluorine substituent and an amine group, contributing to its biological activity and utility in drug development.
Pharmacological Applications
- Antidepressant Activity :
- Anti-anxiety Effects :
- Neuroprotective Properties :
Synthetic Methodologies
- Building Block for Synthesis :
- Chiral Synthesis :
Table 1: Summary of Research Findings on (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine
Mechanism of Action
The mechanism of action of (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to related piperidine derivatives, focusing on stereochemistry, substituents, and biological relevance.
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparisons
Stereochemical Impact :
- The (3S,4S) configuration of the target compound distinguishes it from diastereomers like (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride, which exhibit different pharmacokinetic profiles due to altered spatial interactions with biological targets .
- Enantiomers such as (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride may show divergent binding affinities in chiral environments (e.g., enzyme active sites) .
Fluorine positioning: The 4-fluoro substituent in the target compound may enhance metabolic stability compared to 3-fluoro analogs, as seen in (3S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, where fluorine is part of an aromatic system .
Salt Form and Solubility :
- All compared compounds are dihydrochloride salts, ensuring high aqueous solubility. However, the target compound’s smaller size (vs. benzyl-substituted analogs) may improve bioavailability in CNS applications .
Critical Analysis of Evidence
- Gaps: Limited data on the target compound’s specific biological activity; most references focus on synthetic intermediates (e.g., ).
Biological Activity
The compound (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride (CAS: 2306248-50-8) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (3S,4S)-4-fluoro-1-methylpiperidin-3-amine dihydrochloride
- Molecular Formula : C6H15Cl2FN2
- Molecular Weight : 205.1 g/mol
- Purity : 97% .
Pharmacological Profile
-
Antimicrobial Activity :
- Fluorinated piperidines have been shown to possess antimicrobial properties. Studies indicate that similar compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- The presence of the fluorine atom in the structure may enhance lipophilicity and bioactivity, leading to improved membrane permeability and interaction with microbial targets.
- Cytokine Modulation :
- Enzyme Inhibition :
The biological activity of (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride is likely mediated through several mechanisms:
- Targeting Enzymatic Pathways : By inhibiting key enzymes involved in DNA replication, the compound can disrupt bacterial growth and proliferation.
- Modulating Immune Responses : Its potential to alter cytokine levels suggests a role in managing inflammatory responses, which could be beneficial in treating autoimmune conditions.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against Enterococcus faecalis and Enterococcus faecium. The results showed that compounds with similar structures to (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine exhibited minimum inhibitory concentration (MIC) values below 32 nM, indicating potent antibacterial activity .
Inflammatory Response Modulation
In another investigation focusing on cytokine modulation, it was found that certain piperidine derivatives significantly reduced IL-1β-induced inflammatory responses in vitro. This suggests that (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine could be explored further for its anti-inflammatory properties .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
